molecular formula C20H21NO3S2 B2458325 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034344-30-2

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2458325
CAS RN: 2034344-30-2
M. Wt: 387.51
InChI Key: OKCBINMECAQXQH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H21NO3S2 and its molecular weight is 387.51. The purity is usually 95%.
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Scientific Research Applications

Catalytic Reduction of Biomass-Derived Furanic Compounds

Research on the catalytic reduction of biomass-derived furanic compounds highlights the potential for converting oxygen-rich compounds into valuable chemicals. This process, which involves hydrogenation, hydrogenolysis, and rearrangement reactions, underscores the importance of furanic compounds in biorefinery applications, demonstrating their versatility in producing a range of chemicals from biomass sources (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis and Biological Activity of Schiff Bases

The synthesis of novel cycloalkylthiophene Schiff bases and their metal complexes reveals the antimicrobial potential of these compounds. This research showcases the bioactive properties of thiophene-containing compounds, indicating their relevance in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Photoinduced Oxidative Annulation

Investigations into photoinduced oxidative annulation processes for the direct synthesis of polyheterocyclic compounds from furan and thiophene derivatives emphasize the importance of these reactions in creating complex molecular architectures. This method provides access to highly functionalized compounds without the need for transition metals or oxidants, showcasing the utility of furan and thiophene derivatives in organic synthesis (Zhang et al., 2017).

Transformation Under Camps Cyclization Conditions

The transformation of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization conditions highlights the synthetic versatility of these compounds. The ability to cyclize to quinolinones or undergo oxidative transformation suggests the potential for creating diverse molecular structures from thiophene and furan derivatives, indicating their value in synthetic organic chemistry (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters illustrates the potential of furan derivatives in producing biobased polyesters. This approach to polymer synthesis emphasizes the role of furan-based compounds in developing sustainable materials, contributing to the advancement of green chemistry and material science (Jiang et al., 2014).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-15(17-6-5-16(24-17)14-7-11-25-13-14)12-21-19(23)20(8-1-2-9-20)18-4-3-10-26-18/h3-7,10-11,13,15,22H,1-2,8-9,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCBINMECAQXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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